molecular formula C10H6N2O B2909642 5-Hydroxyquinoline-3-carbonitrile CAS No. 1261577-22-3

5-Hydroxyquinoline-3-carbonitrile

Cat. No.: B2909642
CAS No.: 1261577-22-3
M. Wt: 170.171
InChI Key: OFWJAZNSMSFYCE-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-3-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure with a hydroxyl group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and subsequent functionalization to introduce the hydroxyl and cyano groups .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and conditions that enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to achieve greener production processes .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hydroxyquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The hydroxyl and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Quinoline: Lacks the hydroxyl and cyano groups, making it less reactive in certain chemical reactions.

    5-Hydroxyquinoline: Similar structure but without the cyano group, affecting its chemical and biological properties.

    3-Cyanoquinoline:

Uniqueness: 5-Hydroxyquinoline-3-carbonitrile’s unique combination of hydroxyl and cyano groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-hydroxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJAZNSMSFYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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